molecular formula C15H13BrO3 B1345229 2-Bromo-3',5'-dimethoxybenzophenone CAS No. 951892-04-9

2-Bromo-3',5'-dimethoxybenzophenone

Cat. No.: B1345229
CAS No.: 951892-04-9
M. Wt: 321.16 g/mol
InChI Key: ZRTJMTZHOYTQGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’,5’-dimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-bromobenzoyl chloride and 3,5-dimethoxytoluene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

2-Bromobenzoyl chloride+3,5-DimethoxytolueneAlCl32-Bromo-3’,5’-dimethoxybenzophenone\text{2-Bromobenzoyl chloride} + \text{3,5-Dimethoxytoluene} \xrightarrow{\text{AlCl3}} \text{2-Bromo-3',5'-dimethoxybenzophenone} 2-Bromobenzoyl chloride+3,5-DimethoxytolueneAlCl3​2-Bromo-3’,5’-dimethoxybenzophenone

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-3’,5’-dimethoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-3’,5’-dimethoxybenzophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products:

    Substitution: Formation of substituted benzophenones with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-3’,5’-dimethoxybenzophenone has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It can be used in the development of new materials with specific optical or electronic properties.

    Biological Studies: Its derivatives may be studied for potential biological activities, including antimicrobial or anticancer properties.

    Industrial Applications: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3’,5’-dimethoxybenzophenone depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 2-Bromo-4’,5’-dimethoxybenzophenone
  • 2-Bromo-3’,4’-dimethoxybenzophenone
  • 2-Bromo-3’,5’-dihydroxybenzophenone

Comparison: 2-Bromo-3’,5’-dimethoxybenzophenone is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and properties. For example, the presence of methoxy groups at the 3’ and 5’ positions can enhance its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions compared to its analogs with different substitution patterns.

Properties

IUPAC Name

(2-bromophenyl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTJMTZHOYTQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255149
Record name (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-04-9
Record name (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(3,5-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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